LogP and Lipophilicity Differentiation: 4-Bromo-N-tert-butyl-3-fluorobenzamide vs. N-tert-Butyl-3-fluorobenzamide (De-Bromo Analog)
The presence of the 4-bromo substituent on 4-bromo-N-tert-butyl-3-fluorobenzamide substantially increases computed lipophilicity relative to the de-bromo analog N-tert-butyl-3-fluorobenzamide (CAS 64181-38-0). The target compound has a computed XLogP3 of 3.0 [1], whereas the de-bromo analog has a reported LogP of 2.93 . Although the difference appears modest (ΔLogP ≈ 0.07), the additional bromine atom increases molecular weight from 195.23 to 274.13 g/mol (ΔMW = 78.90 g/mol, +40.4%) and adds significant polarizable surface area, which can influence membrane partitioning, plasma protein binding, and passive permeability in ways not captured by LogP alone [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 3.0; MW = 274.13 g/mol; TPSA = 29.1 Ų |
| Comparator Or Baseline | N-tert-Butyl-3-fluorobenzamide (CAS 64181-38-0): LogP = 2.93; MW = 195.23 g/mol; TPSA = 32.59 Ų |
| Quantified Difference | ΔLogP ≈ +0.07; ΔMW = +78.90 g/mol (+40.4%); ΔTPSA = -3.49 Ų |
| Conditions | Computed physicochemical properties from PubChem (XLogP3) and ChemicalBook (LogP). Comparative data sourced from independent database entries. |
Why This Matters
The higher molecular weight and increased halogen content alter the compound's partitioning behavior in both synthetic workflows and biological assays, making simple substitution of the de-bromo analog inappropriate without re-optimization of reaction conditions or assay parameters.
- [1] PubChem Compound Summary CID 22336251. Computed XLogP3 = 3.0; TPSA = 29.1 Ų; MW = 274.13 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/22336251 (accessed 2026-05-13). View Source
